molecular formula C12H16ClNO2S B3387832 N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide CAS No. 852388-74-0

N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide

Cat. No.: B3387832
CAS No.: 852388-74-0
M. Wt: 273.78 g/mol
InChI Key: YNZOBMUDBJQAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide is an organic compound with the molecular formula C12H16ClNO2S This compound is characterized by the presence of a thiophene ring, a chloroacetyl group, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a Friedel-Crafts acylation reaction, where thiophene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethylpropanamide Moiety: The final step involves the reaction of the intermediate compound with 2,2-dimethylpropanamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group or other functional groups.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The thiophene ring and dimethylpropanamide moiety contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(2-bromoacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide
  • N-{[5-(2-iodoacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide
  • N-{[5-(2-fluoroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide

Uniqueness

N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential biological activity. The combination of the thiophene ring and dimethylpropanamide moiety further enhances its stability and versatility in various applications.

Properties

IUPAC Name

N-[[5-(2-chloroacetyl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S/c1-12(2,3)11(16)14-7-8-4-5-10(17-8)9(15)6-13/h4-5H,6-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZOBMUDBJQAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC=C(S1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501171651
Record name N-[[5-(2-Chloroacetyl)-2-thienyl]methyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501171651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852388-74-0
Record name N-[[5-(2-Chloroacetyl)-2-thienyl]methyl]-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852388-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[5-(2-Chloroacetyl)-2-thienyl]methyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501171651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide
Reactant of Route 2
Reactant of Route 2
N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide
Reactant of Route 3
Reactant of Route 3
N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide
Reactant of Route 4
Reactant of Route 4
N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide
Reactant of Route 5
N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide
Reactant of Route 6
Reactant of Route 6
N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.